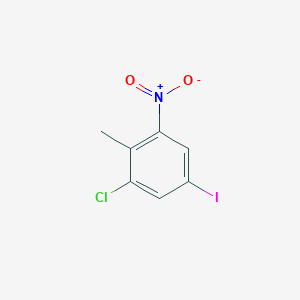

1-Chloro-5-iodo-2-methyl-3-nitrobenzene

Description

Contextual Significance of Highly Substituted Benzene (B151609) Derivatives in Organic Chemistry

Highly substituted benzene derivatives, those with multiple functional groups attached to the benzene ring, are of immense importance. These compounds are not merely chemical curiosities; they are pivotal intermediates in the synthesis of a wide array of commercially significant products, including pharmaceuticals, agrochemicals, dyes, and polymers. mdpi.com The nature, number, and position of the substituents on the benzene ring profoundly influence the molecule's physical, chemical, and biological properties. This intricate relationship between structure and reactivity is a cornerstone of organic chemistry, making the study of polysubstituted benzenes a fertile ground for research. fiveable.me

The reactivity of a substituted benzene ring in reactions such as electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents already present. Activating groups increase the electron density of the ring, making it more susceptible to electrophilic attack, while deactivating groups have the opposite effect. The interplay of these effects in polysubstituted systems dictates the regioselectivity of further reactions, presenting both challenges and opportunities for synthetic chemists. fiveable.me

Rationale for Research Focus on 1-Chloro-5-iodo-2-methyl-3-nitrobenzene

This compound (CAS No. 41253-02-5) is a prime example of a highly substituted benzene derivative, featuring a combination of halogen (chloro and iodo), alkyl (methyl), and nitro groups. chemicalbook.com The specific arrangement of these four different substituents on the benzene ring makes it a compelling subject for study. The presence of both electron-donating (methyl) and electron-withdrawing (nitro, chloro, iodo) groups, along with the steric bulk of the iodo and methyl groups, creates a complex electronic and steric environment. This complexity makes predicting its reactivity and synthesizing it a non-trivial challenge, thereby stimulating research into new synthetic methodologies and a deeper understanding of substituent effects.

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 41253-02-5 |

| Molecular Formula | C₇H₅ClINO₂ |

| Molecular Weight | 297.48 g/mol |

Data sourced from chemical supplier databases. chemicalbook.com

Overview of Current Research Gaps Pertaining to Poly-Substituted Halogenated Nitrobenzenes

While the chemistry of monosubstituted and disubstituted benzenes is well-established, the landscape for poly-substituted systems, particularly those with a diverse array of functional groups like This compound , is less explored. A significant research gap is the lack of extensive experimental data for many such complex molecules. For instance, while general synthetic strategies for halogenation and nitration of substituted benzenes are known, the specific conditions and yields for the synthesis of This compound are not widely reported in peer-reviewed literature.

Furthermore, detailed spectroscopic and crystallographic data, which are crucial for understanding the precise three-dimensional structure and bonding within the molecule, are often scarce for such specific isomers. This lack of foundational data hinders the development of accurate computational models to predict their reactivity and properties.

Interdisciplinary Relevance of Investigating this compound

The study of This compound and related compounds has relevance beyond fundamental organic chemistry, extending into environmental science and materials science.

Synthetic Building Block: Halogenated nitroaromatics are valuable precursors in organic synthesis. The different halogen atoms (chlorine and iodine) on the ring can be selectively functionalized through various cross-coupling reactions, allowing for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. The nitro group can also be reduced to an amino group, opening up another avenue for derivatization.

Environmental Model: Halogenated aromatic compounds are a significant class of environmental pollutants. Due to their chemical stability, they can persist in the environment and bioaccumulate. Studying the properties and potential degradation pathways of compounds like This compound can contribute to a better understanding of the environmental fate of these pollutants and inform the development of remediation strategies.

Properties

IUPAC Name |

1-chloro-5-iodo-2-methyl-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLODDQGSENCNJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)I)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277602 |

Source

|

| Record name | 1-Chloro-5-iodo-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41253-02-5 |

Source

|

| Record name | 1-Chloro-5-iodo-2-methyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41253-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-5-iodo-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 5 Iodo 2 Methyl 3 Nitrobenzene

Retrosynthetic Analysis for Complex Halo-Nitro-Methylated Benzene (B151609) Derivatives

Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inairitilibrary.com For 1-Chloro-5-iodo-2-methyl-3-nitrobenzene, the analysis involves strategically disconnecting the substituents—chloro, iodo, methyl, and nitro groups—from the benzene ring. The order of these disconnections is critical and is dictated by the directing effects of the remaining substituents in the forward synthetic direction. pressbooks.pub

The primary disconnections to consider are the C-N bond of the nitro group, and the C-Cl and C-I bonds of the halogen substituents. The methyl group is often part of the initial precursor. Given the strong deactivating and meta-directing nature of the nitro group, its introduction is often a key strategic step. vanderbilt.eduyoutube.com A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Pathway

This analysis suggests that a substituted toluene (B28343) or aniline (B41778) derivative would be a suitable starting point, followed by sequential halogenation and nitration steps.

Precursor Design and Selection Strategies

The selection of an appropriate precursor is paramount for a successful synthesis. Based on the retrosynthetic analysis, a key intermediate is a chloro-iodotoluene. However, the order of introduction of the chloro and iodo groups must be carefully considered to achieve the desired 1,5-substitution pattern relative to the methyl group.

A logical starting precursor would be 3-chlorotoluene (B144806). The methyl group is an ortho-, para-director and an activating group, while the chlorine atom is a deactivating but also an ortho-, para-director. vanderbilt.eduorganicchemistrytutor.com This combination of directing effects will influence the regioselectivity of subsequent electrophilic aromatic substitution reactions.

Direct and Stepwise Halogenation Approaches on Pre-Functionalized Aromatic Rings

With a selected precursor like 3-chlorotoluene, the next phase involves the introduction of the iodine and nitro groups in a regioselective manner.

Regioselective Chlorination Methodologies

If starting with a methyl-iodobenzene, regioselective chlorination would be necessary. The chlorination of arenes can be achieved using various methods, including the use of chlorine gas with a Lewis acid catalyst like FeCl₃. google.com However, achieving high regioselectivity in polysubstituted benzenes can be challenging due to the formation of isomeric products. A process using a hypervalent iodine catalyst has been reported for highly regioselective chlorination. google.com

Regioselective Iodination Techniques

The iodination of chlorinated aromatic compounds is a well-documented process. nih.govuky.edunih.gov For a precursor such as 3-chlorotoluene, the aim is to introduce the iodine atom at the 5-position. Both the methyl and chloro groups are ortho-, para-directing. The position para to the chlorine and ortho to the methyl group would be sterically hindered. The position ortho to the chlorine is also a possibility. However, the position para to the methyl group (the 5-position) is electronically favored by the methyl group and less hindered.

The use of silver salts in conjunction with iodine has been shown to be effective for regioselective iodination. nih.govuky.edunih.gov Reagents such as AgSbF₆/I₂, AgBF₄/I₂, and AgPF₆/I₂ have been demonstrated to selectively iodinate 3-chlorotoluene at the position para to the chlorine substituent, which corresponds to the desired 5-iodo product. nih.govuky.edu

Table 1: Regioselective Iodination of 3-Chlorotoluene

| Reagent | Solvent | Major Product | Reference |

|---|---|---|---|

| AgSbF₆/I₂ | Not specified | 5-Chloro-2-iodotoluene | nih.govuky.edu |

| AgBF₄/I₂ | Not specified | 5-Chloro-2-iodotoluene | nih.govuky.edu |

| AgPF₆/I₂ | Not specified | 5-Chloro-2-iodotoluene | nih.govuky.edu |

Nitration and Methylation Strategies for Aromatic Compounds with Existing Halogen and Methyl Groups

The final step in the proposed synthesis is the nitration of the 1-chloro-5-iodo-2-methylbenzene intermediate.

Controlling Regioselectivity in Electrophilic Aromatic Nitration

Aromatic nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comcerritos.edulibretexts.org The regiochemical outcome of the nitration of 1-chloro-5-iodo-2-methylbenzene will be determined by the directing effects of the existing substituents.

The directing effects of the substituents are as follows:

Methyl (-CH₃): Activating, ortho-, para-director. vanderbilt.edu

Chloro (-Cl): Deactivating, ortho-, para-director. vanderbilt.eduorganicchemistrytutor.com

Iodo (-I): Deactivating, ortho-, para-director.

All three substituents direct incoming electrophiles to the positions ortho and para to themselves. In 1-chloro-5-iodo-2-methylbenzene, the available positions for substitution are 3, 4, and 6.

Position 3: Ortho to the methyl group and meta to both the chloro and iodo groups.

Position 4: Para to the methyl group and ortho to the iodo group.

Position 6: Ortho to both the methyl and chloro groups.

The methyl group strongly activates the ortho (position 3 and 6) and para (position 4) positions. The halogens also direct to these positions. The nitro group is bulky, and steric hindrance will play a significant role. Position 6 is highly sterically hindered due to the adjacent methyl and chloro groups. Position 4 is para to the activating methyl group and ortho to the iodo group. Position 3 is ortho to the activating methyl group. The directing effects of the groups must be carefully weighed. In many cases of polysubstituted benzenes, the position activated by the strongest activating group and least sterically hindered will be favored. msu.edu Given that the methyl group is the only activating group, it will have a dominant influence on the position of nitration. The position ortho to the methyl group (position 3) is a likely site for nitration.

Table 2: Directing Effects of Substituents

| Substituent | Effect on Reactivity | Directing Effect |

|---|---|---|

| -CH₃ | Activating | Ortho, Para |

| -Cl | Deactivating | Ortho, Para |

| -I | Deactivating | Ortho, Para |

Strategies for Introducing the Methyl Group on Substituted Benzene Rings

The introduction of a methyl group onto an already substituted benzene ring is a fundamental transformation in organic synthesis. For a complex substrate like a precursor to this compound, which is decorated with deactivating and sterically demanding groups, the choice of methylation strategy is critical. Both classical and modern methods are available, with palladium-catalyzed cross-coupling reactions offering significant advantages in terms of scope and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions:

These reactions have become powerful tools for forming carbon-carbon bonds. Several variations are particularly useful for the methylation of aryl halides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide (or triflate) with an organoboron compound. For methylation, a methylboronic acid or its ester, such as trimethylboroxine, can be used. researchgate.net The reaction is catalyzed by a palladium(0) complex and requires a base. researchgate.netyoutube.com It is known for its mild reaction conditions, commercial availability of reagents, and tolerance of a wide variety of functional groups. youtube.com The efficiency of the Suzuki-Miyaura coupling makes it a highly attractive method for late-stage methylation in the synthesis of complex molecules. youtube.comnih.gov

Negishi Coupling: This method couples an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. nih.govresearchgate.net Methylzinc halides are reactive nucleophiles for this transformation. The Negishi coupling is particularly effective and offers a broad substrate scope, including for sterically hindered and electronically demanding aryl bromides and chlorides. nih.govmit.edumit.edu The reaction often proceeds with high yields and selectivity. researchgate.netmit.edu

Stille Coupling: The Stille reaction utilizes an organotin compound (organostannane) as the coupling partner for an organic halide. wikipedia.orglibretexts.org To introduce a methyl group, a reagent like trimethyl(aryl)stannane could be employed. This reaction is versatile, and the organostannane reagents are often stable to air and moisture. wikipedia.orglibretexts.org However, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.orgnumberanalytics.com

Classical Methods:

Friedel-Crafts Alkylation: This is a classic electrophilic aromatic substitution reaction that introduces an alkyl group onto an aromatic ring using an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org However, the Friedel-Crafts alkylation has major limitations. The reaction is prone to carbocation rearrangements and polyalkylation. youtube.comlibretexts.org Crucially, it fails on aromatic rings substituted with strongly electron-withdrawing groups, such as a nitro group, which deactivates the ring towards electrophilic substitution. libretexts.org Therefore, this method would be unsuitable for methylating a nitrobenzene (B124822) derivative directly.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The synthesis of a multi-substituted compound like this compound requires meticulous optimization of reaction conditions to maximize yield and purity. A plausible synthetic route could involve the methylation of a precursor such as 1-chloro-3-iodo-5-nitrobenzene (B175260) via a palladium-catalyzed cross-coupling reaction. The optimization process typically involves screening various parameters, including the catalyst, ligand, base, solvent, and temperature. acs.orgresearchgate.net

For instance, in a Suzuki-Miyaura methylation of 1-chloro-3-iodo-5-nitrobenzene, the choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), phosphine (B1218219) ligand, base (e.g., K₂CO₃, Cs₂CO₃), and solvent system can dramatically influence the outcome. The following interactive table illustrates a hypothetical optimization study for this key transformation.

Table 1: Hypothetical Optimization of Suzuki-Miyaura Methylation

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 78 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 85 |

| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 91 |

| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 80 | 82 |

| 6 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 93 |

This systematic approach allows for the identification of optimal conditions (Entry 6) that lead to a high yield of the desired product, this compound.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for controlling and improving synthetic outcomes. The synthesis of this compound involves several key transformations, with palladium-catalyzed cross-coupling being a central one.

Mechanism of Palladium-Catalyzed Cross-Coupling (e.g., Stille Coupling):

The catalytic cycle of the Stille reaction is representative of many palladium-catalyzed couplings and proceeds in three main steps: numberanalytics.com

Oxidative Addition: The cycle begins with the active palladium(0) catalyst. The aryl halide (in this case, the precursor like 1-chloro-3-iodo-5-nitrobenzene) reacts with the Pd(0) complex, breaking the carbon-halogen bond and adding to the metal center. This forms a new palladium(II) intermediate. libretexts.orgnumberanalytics.com The rate of this step is typically faster for iodides than for chlorides. numberanalytics.com

Transmetalation: The organostannane reagent (the methyl source) then exchanges its organic group with the halide on the palladium(II) complex. wikipedia.orglibretexts.org This step forms a new palladium(II) species with both the aryl and methyl groups attached. This is often the rate-determining step and can be influenced by the choice of ligands on the palladium catalyst. libretexts.org

Reductive Elimination: In the final step, the two organic groups (aryl and methyl) are coupled together, forming the new carbon-carbon bond and the final product, this compound. This step regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. libretexts.orgnumberanalytics.com

Mechanism of Electrophilic Nitration:

If the synthesis starts from a less substituted precursor, nitration is a key step. This electrophilic aromatic substitution reaction involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The π-electrons of the benzene ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. chemguide.co.uklibretexts.org A base in the reaction mixture, such as the HSO₄⁻ ion, then abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted product. libretexts.org

Sustainable and Green Chemistry Approaches in Synthetic Routes towards this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrjpn.org These principles can be applied to the synthesis of this compound to make the process more environmentally benign.

Catalysis over Stoichiometric Reagents: The use of catalytic methods, such as the palladium-catalyzed cross-coupling reactions, is inherently greener than using stoichiometric reagents. nih.gov Catalysts are used in small amounts and can be recycled, reducing waste. ijnc.ir

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials from the reactants into the final product. nih.gov Cross-coupling reactions generally have high atom economy compared to other methods that may require protecting groups or produce significant byproducts.

Use of Safer Solvents and Reaction Conditions: A key goal of green chemistry is to minimize or replace hazardous organic solvents. Research in Suzuki couplings, for example, has focused on using water, polyethylene (B3416737) glycol (PEG), or ionic liquids as greener alternatives to traditional volatile organic solvents. researchgate.net Additionally, designing processes that operate at ambient temperature and pressure reduces energy consumption and improves safety. rjpn.orgnih.gov

Reduction of Derivatives: Green synthetic strategies aim to avoid unnecessary derivatization steps, such as the use of protecting groups, which add steps to the synthesis and generate waste. rjpn.orgnih.gov Developing selective catalysts that can tolerate a wide range of functional groups allows for more direct and efficient synthetic routes.

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible. researchgate.net

Theoretical and Computational Chemistry Studies of 1 Chloro 5 Iodo 2 Methyl 3 Nitrobenzene

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to determining the electronic structure and three-dimensional arrangement of atoms in a molecule. researchgate.netunpatti.ac.id For substituted nitrobenzenes, methods like DFT with the B3LYP functional are commonly employed to optimize the molecular geometry and calculate various properties. unpatti.ac.idijrti.org

In the case of 1-Chloro-5-iodo-2-methyl-3-nitrobenzene, the substituents (chloro, iodo, methyl, and nitro groups) on the benzene (B151609) ring induce significant electronic and steric effects. The geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 1-chloro-2-methyl-3-nitrobenzene, steric interactions between the adjacent chloro, methyl, and nitro groups cause a notable twisting of the nitro group out of the plane of the benzene ring by 38.81(5)°. researchgate.net A similar, likely more pronounced, effect would be expected for this compound due to the larger size of the iodine atom.

The optimized structure is crucial for understanding the molecule's stability and for subsequent calculations of its properties. unpatti.ac.id

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For substituted nitrobenzenes, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels and their distribution across the molecule. unpatti.ac.idresearchgate.net The electron-withdrawing nitro group, along with the halogens, tends to lower the energy of the LUMO, making the molecule a better electron acceptor. quora.com

Reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The ability of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. researchgate.net

For nitrobenzene (B124822) derivatives, a high electrophilicity index is often associated with increased reactivity towards nucleophiles. researchgate.net

A hypothetical table of calculated FMO energies and reactivity descriptors for this compound, based on typical values for similar compounds, is presented below.

| Parameter | Hypothetical Value | Unit |

| HOMO Energy | -8.5 | eV |

| LUMO Energy | -3.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Electronegativity (χ) | 5.85 | eV |

| Chemical Hardness (η) | 2.65 | eV |

| Softness (S) | 0.38 | eV⁻¹ |

| Electrophilicity Index (ω) | 6.45 | eV |

Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental results for structural confirmation.

Vibrational Frequencies: Calculations of vibrational frequencies correspond to the infrared (IR) and Raman spectra of the molecule. For substituted benzenes, specific vibrational modes are associated with the stretching and bending of C-H, C-C, C-N, N-O, C-Cl, and C-I bonds, as well as the deformation of the benzene ring. DFT calculations, often with scaling factors, have shown good agreement with experimental vibrational spectra for similar molecules like 1,4-dichloro-2-nitrobenzene. researchgate.net

Electronic Transitions: The prediction of electronic transitions corresponds to the UV-Visible absorption spectrum. These transitions involve the excitation of electrons from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). For nitrobenzene, weak bands are observed around 280 nm and 350 nm, with stronger absorptions at lower wavelengths. acs.org The presence of multiple substituents on the benzene ring in this compound would be expected to shift these absorption bands.

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and halogen bonding. researchgate.netresearchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. Regions of positive electrostatic potential (typically colored blue) are electron-deficient and represent electrophilic or hydrogen bond donor sites. walisongo.ac.id

For this compound, the MEP map would likely show:

A strong negative potential around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. researchgate.net

A region of positive potential (a "σ-hole") on the outer side of the iodine and chlorine atoms along the C-I and C-Cl bond axes. This positive region allows for halogen bonding, a type of non-covalent interaction where the halogen acts as an electrophilic species. researchgate.netrsc.org

The electron-withdrawing nature of the nitro and halogen groups would create a generally positive potential on the aromatic ring, making it less susceptible to electrophilic substitution compared to benzene. quora.com

Conformational Analysis and Steric Effects of Substituents in this compound

The substituents on the benzene ring of this compound are not free to rotate without consequence. Conformational analysis involves studying the different spatial arrangements of the atoms (conformers) and their relative energies.

Prediction of Reaction Pathways and Transition States in Model Reactions

Computational chemistry can be used to model chemical reactions, predict their pathways, and calculate the energies of transition states. rsc.org This allows for an understanding of reaction mechanisms and the prediction of reaction rates. rsc.org

For a molecule like this compound, several types of reactions could be modeled:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, enhanced by the nitro and halogen substituents, makes it susceptible to attack by nucleophiles. Computational studies can model the addition of a nucleophile to the ring, the formation of the intermediate Meisenheimer complex, and the departure of a leaving group (likely the chloro or iodo group). The calculations would help determine which halogen is a better leaving group and at which position the substitution is most likely to occur. walisongo.ac.id

Reduction of the Nitro Group: The reduction of the nitro group to an amino group is a common transformation. researchgate.net DFT calculations can be used to model the stepwise reduction process, for example, via nitrosobenzene (B162901) and phenylhydroxylamine intermediates, and to calculate the activation barriers for each step. rsc.orgresearchgate.net

Electrophilic Aromatic Substitution: While the ring is deactivated, electrophilic substitution could still occur under forcing conditions. youtube.com Computational modeling can predict the most likely site of substitution by analyzing the stability of the intermediate carbocations (arenium ions). ijrti.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a given reaction can be constructed.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Nitrobenzene Derivatives (Excluding Toxicity Data)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.govdergipark.org.tr While often used for toxicity prediction, QSAR can also be applied to other properties like reaction rates or binding affinities. researchgate.netmdpi.com

For a series of nitrobenzene derivatives, a QSAR model could be developed to predict a specific non-toxic activity. This involves:

Data Set: A collection of nitrobenzene derivatives with experimentally measured activity data.

Molecular Descriptors: A set of numerical values that describe the physicochemical properties of the molecules. These can include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of the atoms.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, polarizability, surface area, etc. researchgate.netdergipark.org.trdergipark.org.tr

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that correlates the descriptors with the observed activity. dergipark.org.tr

Validation: The predictive power of the model is tested using internal validation (e.g., cross-validation) and external validation with a set of compounds not used in model development. researchgate.net

For example, a QSAR model for the reaction rate of a particular reaction involving nitrobenzene derivatives might take the form:

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where the descriptors could be electronic parameters like the LUMO energy or steric parameters that quantify the size of the substituents. nih.gov Such models can be powerful tools for predicting the properties of new, unsynthesized compounds.

Advanced Analytical Methodologies for Characterization of 1 Chloro 5 Iodo 2 Methyl 3 Nitrobenzene and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (Focus on Methodological Application)

Spectroscopy is the cornerstone of molecular structure determination. For a complex molecule like 1-Chloro-5-iodo-2-methyl-3-nitrobenzene, a combination of techniques is employed to probe different aspects of its structure, from atomic connectivity to the three-dimensional arrangement of atoms in space.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR)

High-resolution NMR spectroscopy is an unparalleled tool for mapping the carbon and proton framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide initial data on the chemical environment of each nucleus.

In the ¹H NMR spectrum, the aromatic protons would appear as distinct signals, with chemical shifts influenced by the electronic effects of the substituents. The electron-withdrawing nitro group deshields ortho and para protons significantly, while the halogens (chloro and iodo) also exert deshielding inductive effects. The methyl group, being electron-donating, would cause a characteristic upfield shift for its protons. For example, in the related compound nitrobenzene (B124822), the ortho protons (H2/H6) are the most deshielded, followed by the para proton (H4), and then the meta protons (H3/H5). stackexchange.com

To resolve complex splitting patterns and definitively assign each signal, two-dimensional (2D) NMR techniques are indispensable. mnstate.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the title compound, cross-peaks would appear between the two non-equivalent aromatic protons, confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the carbon signals for the two C-H groups in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for assigning the quaternary (non-protonated) carbons by correlating them with nearby protons. For instance, the protons of the methyl group would show correlations to the C2, C1, and C3 carbons, helping to piece together the substitution pattern.

Solid-State NMR (ss-NMR) provides information about the molecule in its solid, crystalline form, which can differ from its structure in solution. This technique is particularly valuable for studying quadrupolar nuclei like chlorine (³⁵Cl, ³⁷Cl) and iodine (¹²⁷I). nih.govresearchgate.netresearchgate.net Solid-state NMR can measure parameters like the chemical shift anisotropy and quadrupolar coupling constants, which are sensitive to the local electronic environment and intermolecular interactions, such as halogen bonding, within the crystal lattice. nih.govwiley.comdur.ac.uk

Mass Spectrometry (MS) Techniques (e.g., HRMS, GC-MS, LC-MS/MS) for Purity and Identity Confirmation

Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound, as well as for identifying and quantifying impurities.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For C₇H₅ClINO₂, the exact mass can be calculated and compared to the experimental value, confirming the compound's identity with high confidence.

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the detection capabilities of MS. The sample is vaporized and separated on a capillary column before entering the mass spectrometer. nih.gov In the ion source (commonly using Electron Ionization, EI), the molecule is fragmented into a pattern of smaller ions that is characteristic of its structure. For nitroaromatics, common fragmentations include the loss of the nitro group ([M-NO₂]⁺) or other neutral losses like NO. nih.govnih.gov The combination of retention time from the GC and the fragmentation pattern from the MS provides a high degree of certainty for identification and is effective for detecting volatile impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for analyzing less volatile compounds and for trace-level quantification. europeanpharmaceuticalreview.comuliege.be The sample is first separated by liquid chromatography. Using a soft ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the intact molecule is ionized, often as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. nih.gov In tandem MS (MS/MS), this parent ion is selected and fragmented to produce a set of daughter ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, is highly selective and sensitive, making it ideal for confirming the identity of the main component and for detecting trace-level impurities in a complex matrix. nih.goveuropeanpharmaceuticalreview.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule's functional groups. These two techniques are complementary; a vibration that is strong in an IR spectrum may be weak or absent in a Raman spectrum, and vice versa. spectroscopyonline.comthermofisher.commt.com This allows for a more complete functional group analysis.

For this compound, the key functional groups each have characteristic vibrational frequencies.

Nitro Group (NO₂): This group gives rise to two very strong and characteristic absorption bands in the IR spectrum: an asymmetric stretch (typically ~1550-1500 cm⁻¹) and a symmetric stretch (typically ~1350-1320 cm⁻¹). uci.edu These intense peaks are often the most recognizable feature in the IR spectrum of a nitroaromatic compound.

Aromatic Ring (C-H and C=C): Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region. scialert.net Out-of-plane C-H bending vibrations (900-675 cm⁻¹) are also characteristic and can sometimes give clues about the substitution pattern.

Carbon-Halogen Bonds (C-Cl, C-I): The C-Cl stretching vibration typically appears in the 790-550 cm⁻¹ region. uci.edu The C-I stretch is found at lower wavenumbers, generally in the 660-490 cm⁻¹ range. uci.edu These bands are often more prominent in the Raman spectrum.

By combining FTIR and Raman data, a comprehensive fingerprint of the molecule is obtained, confirming the presence of all expected functional groups.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak | Medium |

| Methyl C-H | Stretching | 2980 - 2870 | Medium | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Strong | Medium-Strong |

| Nitro NO₂ | Asymmetric Stretch | 1550 - 1500 | Very Strong | Medium |

| Nitro NO₂ | Symmetric Stretch | 1350 - 1320 | Very Strong | Strong |

| Aromatic C-H | Out-of-Plane Bend | 900 - 800 | Strong | Weak |

| C-Cl | Stretching | 790 - 550 | Strong | Strong |

| C-I | Stretching | 660 - 490 | Medium | Very Strong |

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides exact bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions and crystal packing.

Key findings from such an analysis include:

Molecular Geometry: The precise measurements of bond lengths (e.g., C-C, C-N, N-O, C-Cl) and angles can be compared to theoretical values.

Conformation: The analysis reveals the orientation of substituents relative to the benzene (B151609) ring. For instance, steric hindrance between adjacent substituents often forces groups like the nitro group to twist out of the plane of the benzene ring. For 1-Chloro-2-methyl-3-nitrobenzene, the nitro group is twisted away from the benzene ring plane by 38.81 (5)°.

Crystal Packing: It elucidates how molecules are arranged in the crystal lattice, revealing intermolecular forces like hydrogen bonds or π-π stacking interactions that stabilize the structure. nih.gov

Table 2: Example Crystal Data and Structure Refinement for 1-Chloro-2-methyl-3-nitrobenzene

| Parameter | Value |

| Chemical formula | C₇H₆ClNO₂ |

| Molecular weight | 171.58 g/mol |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 7.3061 (5) |

| b (Å) | 13.8392 (9) |

| c (Å) | 14.6799 (10) |

| V (ų) | 1484.29 (17) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 125 |

| Radiation type | Mo Kα |

| Final R-factor [I > 2σ(I)] | 0.031 |

| Data sourced from a study on 1-Chloro-2-methyl-3-nitrobenzene. |

Chromatographic Separation Methods for Analysis and Purification

Chromatography is a family of techniques used to separate, identify, and purify the components of a mixture. scioninstruments.com For a compound like this compound, gas chromatography is a particularly suitable analytical method.

Gas Chromatography (GC) with Selective Detectors (e.g., ECD) for Nitroaromatic Detection

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like substituted nitrobenzenes. The separation occurs as the vaporized sample is transported by an inert carrier gas through a capillary column containing a stationary phase.

For the detection of halogenated and nitroaromatic compounds, the Electron Capture Detector (ECD) is exceptionally well-suited. measurlabs.comgcms.cz

Principle of Operation: The ECD contains a radioactive source (typically Nickel-63) that emits beta particles (electrons), creating a constant standing current in the detector. scioninstruments.comairproducts.co.uk When electronegative molecules—such as those containing halogens (Cl, I) or nitro groups—pass through the detector, they "capture" some of these electrons. This capture causes a decrease in the standing current, which is registered as a peak. measurlabs.comairproducts.co.uk

Selectivity and Sensitivity: The ECD is highly selective for electronegative compounds and largely insensitive to hydrocarbons, alcohols, and other non-electronegative species. This selectivity reduces interferences from sample matrices. gcms.cz Furthermore, it offers outstanding sensitivity, allowing for the detection of target analytes at parts-per-trillion (ppt) or even lower levels, making it invaluable for trace impurity analysis. researchgate.net

The combination of the retention time from the GC separation and the highly sensitive, selective response from the ECD provides a robust method for the quantitative analysis of this compound and related impurities. scioninstruments.comgcms.cz

Table 3: Typical GC-ECD Method Parameters for Nitroaromatic Analysis

| Parameter | Typical Setting |

| GC System | Gas Chromatograph with ECD |

| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film) or similar |

| Carrier Gas | Helium or Nitrogen, high purity |

| Makeup Gas | Nitrogen or 5% Methane in Argon (P5) |

| Injector Type | Split/Splitless |

| Injector Temp. | 250 - 280 °C |

| Oven Program | Example: 80°C (1 min), ramp at 10°C/min to 250°C, hold 5 min |

| Detector Temp. | 300 °C |

| Parameters are illustrative and require optimization for specific applications. |

Liquid Chromatography (LC) with Advanced Detection (e.g., UV-Vis, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. wjpmr.com Its efficacy is significantly enhanced when coupled with advanced detection systems such as Ultraviolet-Visible (UV-Vis) spectroscopy and Mass Spectrometry (MS).

Liquid Chromatography Separation: For halogenated nitroaromatics, reversed-phase HPLC (RP-HPLC) is the most common separation mode. sielc.com In this setup, a non-polar stationary phase (typically a C18 or C8 bonded silica (B1680970) column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, the retention time of the compound can be optimized to achieve separation from impurities and other components. sielc.com

UV-Vis Detection: The molecular structure of this compound contains a benzene ring and a nitro group, which act as chromophores, absorbing light in the ultraviolet region of the electromagnetic spectrum. This property allows for its detection and quantification using a UV-Vis detector. The detector measures the absorbance of the eluent as it exits the chromatography column, and a peak is generated corresponding to the analyte's concentration. HPLC with UV detection is a robust and widely used method for the analysis of nitroaromatic compounds. cdc.gov

Mass Spectrometry (MS) Detection: When coupled with MS, LC provides a powerful tool for both quantification and structural confirmation. Mass spectrometry offers superior selectivity and sensitivity compared to UV-Vis detection. For nitroaromatic compounds, Atmospheric Pressure Chemical Ionization (APCI) is a frequently employed ionization source, often operated in the negative ion mode. rsc.org

The ionization of halogenated nitrobenzenes in negative mode APCI can occur through several mechanisms. researchgate.net These include non-dissociative electron capture, which forms the molecular radical anion ([M]•−), and dissociative electron capture. rsc.orgresearchgate.net For some halogenated nitroaromatics, substitution reactions have been observed within the APCI source, leading to the formation of phenoxide ions, represented as [M−X+O]−, where X is a halogen. researchgate.net This high degree of specificity makes LC-MS an ideal method for identifying and quantifying trace levels of this compound, even in complex sample matrices. researchgate.net

Below is a table summarizing typical starting conditions for an LC-MS method for the analysis of this compound.

Table 1: Illustrative LC-MS/UV-Vis Method Parameters

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatography System | UPLC/HPLC | High-resolution separation of the analyte from the matrix. |

| Column | C18, 2.1 x 100 mm, 1.8 µm | A standard reversed-phase column for separating non-polar to moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acidifier helps in protonation for positive ion mode and improves peak shape. |

| Mobile Phase B | Acetonitrile | Organic solvent used to elute the analyte from the column. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a standard bore UPLC column. |

| Gradient | Start at 30% B, increase to 95% B over 10 min | Gradient elution allows for the separation of compounds with a range of polarities. |

| Column Temperature | 40 °C | Controls retention time reproducibility and can improve peak shape. |

| UV-Vis Detector | Diode Array Detector (DAD) | Acquires spectra across a range of wavelengths to determine the optimal wavelength for quantification. |

| UV Wavelength | ~254 nm | A common wavelength for detecting aromatic compounds. |

| MS Detector | Single Quadrupole or Triple Quadrupole | Provides mass information for identification and selective quantification. |

| Ionization Source | APCI (Negative Ion Mode) | Efficiently ionizes nitroaromatic compounds. rsc.org |

Environmental Fate and Biogeochemical Transformations of Substituted Nitroaromatic Compounds Methodological Focus

Photodegradation Mechanisms and Kinetics in Environmental Matrices

Photodegradation is a key abiotic process that can contribute to the transformation of halogenated nitroaromatic compounds in the environment. This process can occur through direct photolysis, where the molecule absorbs solar radiation, or indirect photolysis, mediated by photosensitizing species present in the environmental matrix, such as humic substances or nitrate (B79036) ions. nih.gov The absorption of light can excite the nitroaromatic molecule to a triplet state, making it more reactive. acs.org In aqueous environments, solar irradiation can generate highly reactive species like hydroxyl radicals (•OH), which can initiate the degradation of organic pollutants. nih.gov

For a compound like 1-Chloro-5-iodo-2-methyl-3-nitrobenzene, several photodegradation pathways are plausible:

The kinetics of photodegradation are highly dependent on environmental conditions such as light intensity, pH, and the presence of dissolved organic matter. frontiersin.org Studies on nitrobenzene (B124822) show that its photochemistry is influenced by the solvent environment, with hydrogen bonding in aqueous solutions affecting internal conversion processes. acs.org While specific rate constants for this compound are not available, data from related compounds illustrate the range of reactivity.

Table 1: Examples of Photodegradation Kinetics for Nitroaromatic Compounds

| Compound | Conditions | Observed Process/Rate | Reference |

|---|---|---|---|

| Nitrobenzene | Aqueous solution, 355 nm excitation | S1 state decay timescales of 0.82 and 11.8 ps observed, leading to triplet state formation. acs.org | acs.org |

| Nitrobenzene | Ethanol, TiO2 photocatalyst | High productivity of up to 74.3 mM h⁻¹ for reduction to aniline (B41778). frontiersin.org | frontiersin.org |

| 2,4-Dinitrotoluene (DNT) | Aqueous solution, UV light | Mineralized by Phanerochaete chrysosporium, a process that can be enhanced by light. nih.gov | nih.gov |

Microbial Degradation Pathways (Biodegradation) of Nitroaromatics

Microbial degradation is a critical pathway for the natural attenuation of HNCs. nih.gov Bacteria and fungi have evolved diverse metabolic strategies to transform or completely mineralize these compounds, often using them as sources of carbon, nitrogen, and energy. nih.govnih.gov The degradation can proceed under both aerobic and anaerobic conditions, involving distinct initial steps and enzymatic machinery.

Aerobic and Anaerobic Transformation Processes

The presence or absence of oxygen dictates the initial transformation of the nitroaromatic ring.

Aerobic Transformations: Under aerobic conditions, the primary mode of attack is oxidative. Microorganisms utilize oxygenase enzymes to incorporate one or two oxygen atoms into the aromatic ring, which destabilizes the structure and typically leads to the elimination of the nitro group as nitrite (B80452) (NO₂⁻). nih.gov For halogenated compounds, this is often followed by dehalogenation. For example, the degradation of 2-chloronitrobenzene can be initiated by a dioxygenase, which adds two hydroxyl groups to form a diol, followed by spontaneous elimination of the nitro group to yield 3-chlorocatechol. researchgate.netnih.gov This catechol derivative is then channeled into central metabolic pathways via ring cleavage. nih.gov

Anaerobic Transformations: In the absence of oxygen, the initial step is typically the reduction of the electron-withdrawing nitro group. nih.gov This process occurs sequentially, transforming the nitro group (-NO₂) into nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) derivatives. nih.govresearchgate.net These aromatic amines are generally less toxic than their nitro-precursors but can be persistent. arizona.edu In some cases, these reduced intermediates can undergo coupling reactions to form potentially more toxic azo or azoxy compounds. arizona.edussu.ac.ir Complete mineralization often requires a subsequent aerobic step to degrade the resulting aromatic amines. researchgate.netssu.ac.ir

Table 2: Comparison of Aerobic and Anaerobic Degradation Initiation for Nitroaromatics

| Condition | Primary Initial Reaction | Key Intermediates | Example Organisms | Reference |

|---|---|---|---|---|

| Aerobic | Oxidative attack (Dioxygenation or Monooxygenation) | (Substituted) Catechols, Nitrite release | Comamonas sp., Pseudomonas sp., Diaphorobacter sp. | nih.govnih.govasm.org |

| Anaerobic | Reductive attack on nitro group | Nitroso, Hydroxylamino, and Amino derivatives | Clostridium sp., Desulfovibrio sp. | nih.govresearchgate.net |

For this compound, an aerobic pathway would likely involve initial dioxygenation and removal of the nitro group, followed by cleavage of the halogen-carbon bonds. An anaerobic pathway would begin with the reduction of the nitro group to 3-amino-1-chloro-5-iodo-2-methylbenzene.

Enzymatic Mechanisms Involved in Degradation (e.g., Nitroreductases, Dioxygenases)

The diverse transformations of HNCs are catalyzed by specific classes of enzymes.

Dioxygenases: These are typically multi-component enzyme systems that incorporate both atoms of molecular oxygen (O₂) into the aromatic ring, initiating the aerobic degradation pathway. nih.gov Rieske non-heme iron dioxygenases are common and catalyze the dihydroxylation of the aromatic ring, leading to the elimination of the nitro group. nih.govasm.org For instance, the degradation of 3-chloronitrobenzene by Diaphorobacter sp. JS3051 is initiated by a dioxygenase that produces 4-chlorocatechol. asm.org

Monooxygenases: These enzymes incorporate a single oxygen atom into the substrate. They are particularly important in the degradation of nitrophenols, where they can hydroxylate the ring and eliminate the nitro group. nih.gov

Nitroreductases: These flavoenzymes are central to the reductive pathways. oup.comoup.com They catalyze the NAD(P)H-dependent reduction of the nitro group to a hydroxylamino group, which is often the rate-limiting step in anaerobic degradation. oup.comnih.gov There are two main types: oxygen-insensitive (Type I) reductases, which perform a two-electron reduction, and oxygen-sensitive (Type II) reductases, which perform a one-electron reduction to a nitro anion radical that can be re-oxidized by oxygen in a futile cycle. oup.comoup.com

Table 3: Key Enzymes in Nitroaromatic Degradation

| Enzyme Class | Reaction Type | Typical Substrates | Mechanism of Action | Reference |

|---|---|---|---|---|

| Dioxygenases | Aerobic, Oxidative | Nitrobenzene, Chloronitrobenzenes, Dinitrotoluenes | Adds two hydroxyl groups, leading to ring destabilization and nitro group elimination. | nih.govnih.govasm.org |

| Monooxygenases | Aerobic, Oxidative | Nitrophenols | Adds one oxygen atom, leading to hydroxylation and nitro group elimination. | nih.govresearchgate.net |

| Nitroreductases (Type I) | Anaerobic/Aerobic, Reductive | Most nitroaromatics (e.g., TNT, nitrobenzene) | Two-electron reduction of -NO₂ to -NHOH via a nitroso intermediate. | oup.comoup.com |

Abiotic Degradation Pathways (e.g., Hydrolysis)

Hydrolysis is an abiotic degradation process where a molecule reacts with water, sometimes catalyzed by acid or base, leading to the cleavage of chemical bonds. For halogenated aromatic compounds, the strength of the carbon-halogen bond and the electronic nature of the ring are critical factors. The C-Cl bond on an aromatic ring is generally resistant to hydrolysis. However, the presence of strongly electron-withdrawing nitro groups can make the aromatic ring susceptible to nucleophilic aromatic substitution, where a nucleophile like OH⁻ replaces a substituent. acs.org

Sorption and Mobility in Environmental Compartments (e.g., Soil, Water)

The fate and transport of this compound in the environment are heavily influenced by its sorption to soil and sediment particles. Sorption controls the compound's concentration in the aqueous phase, thereby affecting its mobility, bioavailability, and susceptibility to degradation. The primary parameter used to describe this partitioning is the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org

For nitroaromatic compounds, research indicates that soil organic matter (SOM) is the dominant sorbent, much more so than clay minerals. nih.govresearchgate.net The interaction is not solely based on hydrophobicity; specific interactions, such as π-π electron donor-acceptor interactions between the electron-deficient nitroaromatic ring and electron-rich domains of the SOM, play a significant role. nih.govresearchgate.net Compounds with higher log Koc values are less mobile and more likely to be retained in the soil, while those with lower values are more likely to leach into groundwater. chemsafetypro.com Given its structure, this compound is expected to have a moderate to high potential for soil sorption.

Table 4: Soil Sorption Coefficients (Koc) for Representative Nitroaromatic Compounds

| Compound | Log Koc (L/kg) | Mobility Potential | Reference |

|---|---|---|---|

| Nitrobenzene | 1.85 - 2.41 | Moderate to Low | nih.gov |

| 2,4-Dinitrotoluene | 2.33 - 2.76 | Low | nih.gov |

| 2-Nitrophenol | 1.64 - 2.72 | High to Low | inchem.org |

| 4-Nitrophenol | 1.91 - 2.27 | Moderate to Low | inchem.org |

Analytical Strategies for Monitoring Environmental Presence and Degradation Products of Halogenated Nitroaromatics

Accurate monitoring of HNCs like this compound and their transformation products in environmental matrices such as water and soil is essential for risk assessment and remediation oversight. A variety of analytical techniques are employed for this purpose, often requiring sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analytes. mdpi.com

The most common and robust methods involve chromatography coupled with sensitive detectors:

Developing analytical methods requires careful validation to account for matrix effects and to achieve low limits of detection (LOD). mdpi.comepa.gov For identifying unknown degradation products, high-resolution mass spectrometry is an invaluable tool.

Table 5: Common Analytical Methods for Halogenated Nitroaromatics

| Technique | Principle | Applicability/Selectivity | Reference |

|---|---|---|---|

| GC-ECD | Separation by GC, detection of electron-capturing (halogenated) compounds. | Highly sensitive for halogenated compounds but less specific for identification. | mdpi.com |

| GC-MS/MS | Separation by GC, identification by mass-to-charge ratio and fragmentation patterns. | High selectivity and sensitivity, provides structural confirmation. Considered a standard method. | cdc.govnih.gov |

| HPLC-UV | Separation by LC, detection by UV absorbance. | Good for quantitative analysis of known compounds that absorb UV light. | cdc.gov |

| LC-MS/MS | Separation by LC, highly selective and sensitive mass detection. | Excellent for a wide range of compounds, including non-volatile degradation products. | cdc.gov |

This compound: A Versatile Intermediate in Chemical Synthesis

The aromatic compound this compound is a multifaceted molecule whose potential utility in various industrial and research applications stems from its unique substitution pattern on the benzene (B151609) ring. The presence of chloro, iodo, methyl, and nitro groups imparts a range of chemical reactivities, making it a valuable building block in organic synthesis. This article explores the potential non-clinical and non-pharmaceutical applications of this compound, focusing on its role as a key intermediate in the creation of advanced materials, in catalysis research, and as a standard in analytical and environmental chemistry.

Potential Industrial and Research Applications Excluding Clinical/pharmaceutical

The strategic placement of electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups, along with the highly reactive iodo group, makes 1-Chloro-5-iodo-2-methyl-3-nitrobenzene a precursor for a variety of chemical transformations.

The true value of this compound lies in its capacity to serve as a foundational molecule for the construction of more complex chemical structures. The differential reactivity of the halogen substituents is particularly significant. The carbon-iodine bond is weaker and therefore more susceptible to cleavage in cross-coupling reactions compared to the more stable carbon-chlorine bond. This allows for selective functionalization at the 5-position of the benzene (B151609) ring, leaving the chloro group available for subsequent reactions.

Polymers: The synthesis of advanced polymers can benefit from monomers with specific functionalities. While direct polymerization of this compound is not a common application, its derivatives could serve as valuable monomers. For instance, the iodo group can be replaced through cross-coupling reactions to introduce polymerizable moieties. Furthermore, the nitro group can be reduced to an amine, which is a common functional group in the synthesis of polymers like polyamides and polyimides. The presence of iodine in a polymer backbone can also be leveraged to create materials with high refractive indices or inherent radiopacity for specialized optical or medical imaging applications nih.gov.

Dyes: Nitroaromatic compounds have historically been important precursors in the synthesis of dyes google.com. The chromophoric nitro group and the auxochromic potential of a derived amino group from the reduction of the nitro group on this compound make it a plausible candidate for a dye precursor. The chloro and iodo groups can be substituted by various functional groups to tune the color and properties of the resulting dye. For example, reaction with anilines or other aromatic amines can lead to the formation of azo dyes orgchemres.org. The specific substitution pattern on the benzene ring would influence the final color and fastness properties of the dye.

Energetic Materials: Nitroaromatic compounds are the cornerstone of many energetic materials orgchemres.orgmdpi.com. The high nitrogen and oxygen content contributed by the nitro group is a key factor in their energetic properties. While this compound itself is not a primary explosive, it could serve as a precursor for the synthesis of more complex and stable high-energy materials . The nitro group is essential for the energetic character, and the other substituents can be modified to influence properties such as density, thermal stability, and sensitivity. For example, the introduction of additional nitro groups or the formation of linkages with other energetic moieties could be explored.

| Potential Advanced Material | Relevant Functional Groups | Potential Synthetic Route |

| Specialty Polymers | Iodo, Nitro (reducible to Amine) | Cross-coupling at the iodo position to introduce a polymerizable group; Reduction of the nitro group to an amine for polycondensation reactions. |

| Azo Dyes | Nitro (reducible to Amine) | Reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic compound. |

| Energetic Materials | Nitro | Further nitration or coupling with other energetic molecules. |

For instance, the reduction of the nitro group to an amine provides a nucleophilic center that can participate in cyclization reactions. This amino group, in conjunction with the adjacent chloro substituent, could be utilized in reactions to form fused heterocyclic rings. For example, reaction with a suitable dielectrophile could lead to the formation of quinoline or other nitrogen-containing heterocycles researchgate.net. The iodo group can also be used as a handle for intramolecular cyclization reactions through various coupling methodologies.

The reactivity of the carbon-halogen bonds in this compound makes it an interesting substrate for studying catalytic reactions, particularly transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for the investigation of catalyst selectivity. For example, a palladium or copper catalyst could be used to selectively couple a nucleophile at the iodo position while leaving the chloro position intact for a subsequent, different coupling reaction.

Furthermore, derivatives of this compound could be explored as precursors for ligands used in catalysis. By functionalizing the molecule, for example, by replacing the halogens with phosphorus or nitrogen-containing groups, new ligands with specific electronic and steric properties could be synthesized. These ligands could then be used to modulate the activity and selectivity of metal catalysts in various organic transformations.

In analytical chemistry, reference standards of known purity are essential for the accurate quantification of substances nih.govresearchgate.net. Given that chlorinated and iodinated nitroaromatic compounds can be environmental pollutants, this compound could potentially be used as a reference standard for the development and validation of analytical methods to detect and quantify this class of compounds in environmental samples such as soil and water.

Its distinct molecular weight and isotopic pattern due to the presence of chlorine and iodine would make it readily identifiable in mass spectrometry-based analytical techniques. Its use as a standard would be crucial for monitoring the environmental fate and transport of such compounds and for assessing the efficacy of remediation technologies.

| Application Area | Specific Use | Key Features |

| Catalysis Research | Substrate for selective cross-coupling reactions | Differential reactivity of C-I and C-Cl bonds |

| Ligand precursor | Potential for functionalization to create novel ligands | |

| Analytical Chemistry | Reference standard | Unique molecular signature for method development |

| Environmental Monitoring | Tracer for environmental contamination | Presence of both chlorine and iodine for specific detection |

Future Research Directions and Emerging Challenges for 1 Chloro 5 Iodo 2 Methyl 3 Nitrobenzene

Development of More Efficient and Selective Synthetic Routes

The synthesis of polysubstituted benzenes like 1-Chloro-5-iodo-2-methyl-3-nitrobenzene is a multi-step process where the order of functional group introduction is critical to achieving the desired isomer. youtube.comyoutube.com The substituents direct incoming groups to specific positions (ortho, meta, para), and leveraging these directing effects is key to a successful synthesis. youtube.com For instance, the synthesis of an isomer, 1-chloro-2-methyl-4-nitrobenzene, has been achieved by the oxidation of 4-chloroaniline (B138754) followed by a Friedel-Crafts alkylation. mdpi.com

Key Research Thrusts:

Catalytic Approaches: Investigating novel catalysts for direct and selective C-H functionalization could provide a more atom-economical route, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and stoichiometry, which is particularly advantageous for highly exothermic nitration reactions. vapourtec.combeilstein-journals.org This technology can minimize the formation of byproducts, improve safety, and facilitate scale-up. vapourtec.com A comparison of batch versus flow approaches for related nitrations has shown significant improvements in yield and safety. beilstein-journals.org

Orthogonal Halogenation: Developing methods for the selective, sequential introduction of chlorine and iodine is crucial. This might involve exploiting the different reactivity of halogenating agents or using directing groups that can be removed later in the synthetic sequence.

Table 1: Comparison of Synthetic Methodologies for Aromatic Nitration

| Feature | Conventional Batch Nitration | Continuous Flow Nitration |

|---|---|---|

| Reagents | Concentrated HNO₃ / H₂SO₄ | Often similar, but can use less concentrated acids |

| Temperature Control | Difficult, risk of thermal runaway | Precise, excellent heat exchange |

| Safety Profile | High risk, especially on large scale | Significantly improved safety, small reaction volume |

| Selectivity | Can lead to poly-nitration and isomers | Improved selectivity due to precise control |

| Scalability | Often problematic and hazardous | More straightforward and safer to scale up |

| Reference | vapourtec.com | vapourtec.combeilstein-journals.org |

Exploration of Novel Reactivity and Unconventional Reaction Pathways

The reactivity of this compound is dictated by the interplay of its five substituents. The electron-withdrawing nitro group strongly deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), potentially enabling the displacement of the chlorine atom. vapourtec.comacs.org The iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Future research should explore the unique reactivity arising from this specific substitution pattern:

Selective Cross-Coupling: A major challenge is to achieve selective coupling at the iodine position without disturbing the chlorine atom. Research into catalyst systems that exhibit high selectivity for C-I bond activation over C-Cl bond activation is essential.

Nitro Group Transformations: Beyond reduction to the corresponding aniline (B41778), which is a common transformation for nitroaromatics, researchgate.netrsc.orgscispace.com other reactions of the nitro group could be explored. This includes partial reduction to nitroso or hydroxylamine (B1172632) intermediates or its use in cyclization reactions to form heterocyclic systems. acs.org

Domino and Tandem Reactions: The presence of multiple reactive sites opens the possibility for designing domino or tandem reaction sequences, where multiple bonds are formed in a single pot. For example, a sequence involving an initial cross-coupling at the iodine, followed by a nucleophilic substitution at the chlorine, and finally a reduction/cyclization involving the nitro group could rapidly build molecular complexity from this single precursor.

Integration of Advanced Computational Models for Predictive Chemistry

Computational chemistry offers powerful tools to predict the behavior of molecules, saving significant time and resources in the laboratory. For a molecule like this compound, computational models can provide invaluable insights where experimental data is lacking.

Future Computational Research Areas:

Quantitative Structure-Property Relationship (QSPR): QSPR models can be developed to predict the physicochemical properties of this compound and its derivatives, such as solubility, boiling point, and partition coefficient, based on its molecular structure. tandfonline.com Such models have been successfully applied to other benzene (B151609) derivatives. tandfonline.commdpi.com

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation barriers, and predict the regioselectivity of synthetic steps. youtube.com This would be particularly useful for optimizing conditions for selective halogenation or cross-coupling reactions by understanding the electronic and steric factors that govern the outcomes.

Spectroscopic Prediction: Computational models can accurately predict spectroscopic data (NMR, IR, UV-Vis). This can aid in the structural confirmation of the compound and its reaction products, especially when dealing with complex isomeric mixtures.

Advancement of In-Situ and Real-Time Analytical Monitoring Techniques for Reactions

To develop efficient and safe chemical processes, it is crucial to understand reaction kinetics, identify intermediates, and determine reaction endpoints accurately. In-situ and real-time analytical techniques are indispensable for this purpose.

Emerging Monitoring Strategies:

Process Analytical Technology (PAT): The use of PAT tools like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide continuous, real-time information on the concentration of reactants, intermediates, and products. mt.com These techniques are particularly valuable for monitoring fast and exothermic reactions like nitrations, allowing for precise control and enhanced safety. researchgate.net

On-line Chromatography: Coupling reactors, especially flow reactors, to online High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) systems allows for automated sampling and analysis, providing detailed quantitative data on reaction progress and purity profiles.

Reverse Flow Injection Analysis (RFIA): RFIA with electrochemical detection has been explored for the online determination of nitrate (B79036) in nitration reactions, offering a rapid and sensitive monitoring method. rsc.org Adapting such techniques could allow for precise control over the nitration step in the synthesis of this compound.

Design of Next-Generation Materials Utilizing the Compound's Structural Features

The true value of a building block like this compound lies in its potential for incorporation into high-value, functional materials. The specific 1,2,3,5-substitution pattern and the orthogonal reactivity of the chloro, iodo, and nitro groups make it an attractive scaffold.

Potential Application Areas for Future Research:

Pharmaceutical Intermediates: Halogenated nitroaromatics are common precursors in the synthesis of pharmaceuticals. mdpi.comresearchgate.net The title compound could serve as a key intermediate for novel active pharmaceutical ingredients (APIs), where the different functional groups allow for the sequential addition of various pharmacophores.

Advanced Polymers: The di-halogenated nature of the molecule, combined with the potential to convert the nitro group into other functionalities like an amine, makes it a candidate monomer for specialty polymers. These could include heat-resistant polymers, liquid crystal polymers, or materials with specific optoelectronic properties.

Organic Electronic Materials: The electron-deficient aromatic system could be incorporated into larger conjugated structures for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The heavy iodine atom could also be exploited to promote intersystem crossing in phosphorescent materials.

Strategies for Sustainable Environmental Management of Related Compounds

Halogenated nitroaromatic compounds (HNCs) are a class of industrial chemicals that are often toxic, persistent in the environment, and resistant to degradation. nih.govnih.gov Many are considered priority pollutants. nih.gov Therefore, developing strategies for their sustainable management is a critical challenge.

Future Research Directions for Environmental Remediation:

Bioremediation and Mycoremediation: Research into microbial and fungal strains that can degrade HNCs is a promising avenue for sustainable remediation. mdpi.com Some bacterial strains can utilize chlorinated nitroaromatics as their sole source of carbon and nitrogen. mdpi.com Fungi, with their robust enzymatic systems, have shown potential for degrading a range of HNCs, offering a valuable tool for mycoremediation. mdpi.com